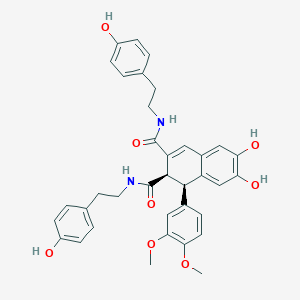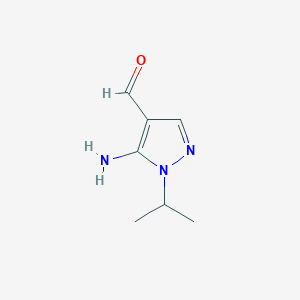
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be facilitated by various catalysts and reagents, such as alumina-silica-supported manganese dioxide, molecular iodine, and ionic liquids . The reaction conditions often include room temperature and the use of green solvents to ensure an environmentally benign process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of recyclable catalysts and green chemistry principles can further optimize industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives like alcohols.
- Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry
In organic synthesis, this compound serves as a building block for the construction of more complex heterocyclic systems. It is used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic scaffolds .
Biology
The compound exhibits potential biological activities, making it a candidate for drug discovery and development. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound derivatives are explored as inhibitors of various enzymes and receptors. These derivatives show promise in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of functional materials, including polymers and dyes. Its unique reactivity allows for the creation of materials with specific properties and applications .
Mecanismo De Acción
The mechanism of action of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways . Additionally, its interaction with receptors can influence cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde include:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester .
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile .
- 5-Amino-1H-pyrazole-4-carboxamide derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique isopropyl substitution, which can influence its reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-amino-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,8H2,1-2H3 |
Clave InChI |
JSBHWFIKHJTGPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
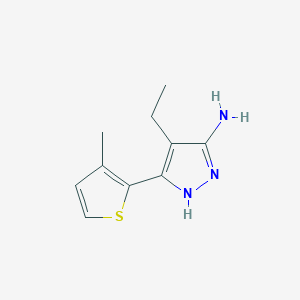
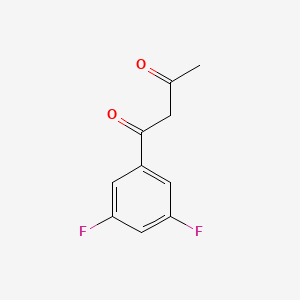
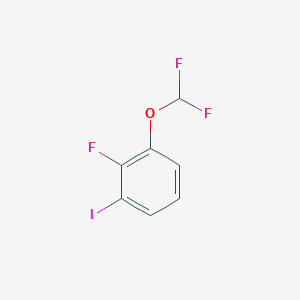
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
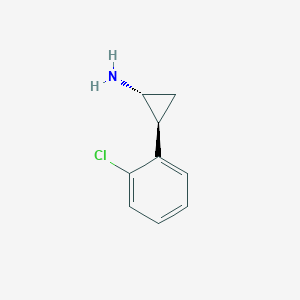




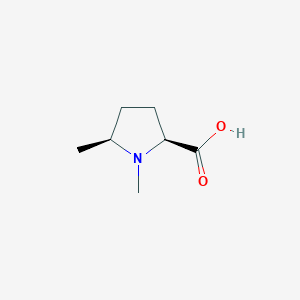
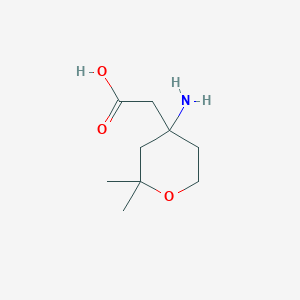
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
